molecular formula C18H13N5O2S B2674297 Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251550-74-9

Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2674297
CAS RN: 1251550-74-9
M. Wt: 363.4
InChI Key: ZFAHEBZGXMAQCX-UHFFFAOYSA-N
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Description

The compound “Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole ring, a pyridine ring, an oxadiazole ring, and an azetidine ring . It’s worth noting that benzothiazole derivatives have been studied for their potential as anti-Parkinsonian agents .

Scientific Research Applications

Synthesis and Drug-likeness Properties

A study by Pandya et al. (2019) involved the synthesis of a library of compounds with structural similarities to Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. These compounds were investigated for their drug-likeness properties using in silico ADME prediction and showed good to moderate antibacterial, antifungal, and antimycobacterial activities. The compounds demonstrated excellent drug-likeness properties, suggesting their potential as pharmaceutical agents (Pandya, Dave, Patel, & Desai, 2019).

Anticancer Potential

Research conducted by Vaidya et al. (2020) on 1,2,4-oxadiazole derivatives, closely related to the chemical structure of interest, revealed their potential as anticancer agents. Specifically, one derivative showed comparable potency against the colon cancer cell line CaCo-2 to the standard drug 5-fluorouracil, and another derivative demonstrated similar activity against the colorectal cancer cell line DLD1. These findings highlight the promise of such compounds in the development of new anticancer drugs (Vaidya, Jain, Kumar, Singh, Kashaw, & Agrawal, 2020).

Antibacterial and Antifungal Activities

The synthesis and evaluation of new pyridine derivatives, as reported by Patel, Agravat, and Shaikh (2011), involved compounds with structural elements similar to Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. These compounds displayed variable and modest antibacterial and antifungal activities, indicating their potential for further exploration as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antimycobacterial Chemotypes

A study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which shares a similar structural motif with the chemical of interest, as new anti-mycobacterial chemotypes. Several compounds exhibited anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with low cytotoxicity, suggesting their potential as therapeutic agents for tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not available in the retrieved papers, benzothiazole derivatives have been found to be active in alleviating haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-18(12-1-2-14-15(7-12)26-10-20-14)23-8-13(9-23)17-21-16(22-25-17)11-3-5-19-6-4-11/h1-7,10,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAHEBZGXMAQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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